硬脂酸钴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Cobalt stearate can be synthesized through various methods. One approach involves the reaction of cobalt salts with stearic acid or its sodium salt. For instance, the modification of cobalt-chromium layered double hydroxide with stearic acid and sodium stearate has been studied, highlighting the impact of reaction conditions on the properties of the resultant compound (Balayeva et al., 2019).

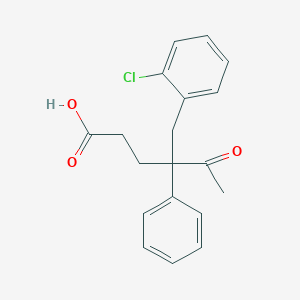

Molecular Structure Analysis

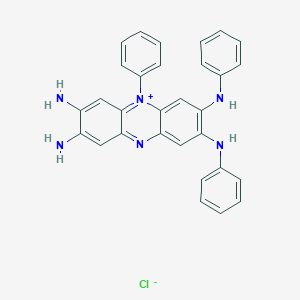

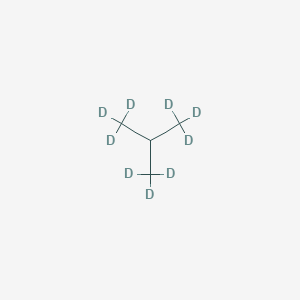

The molecular structure of cobalt stearate is characterized by a cobalt ion coordinated with stearate anions. Investigations into similar compounds, such as cobalt complexes with other organic acids, provide insights into the coordination behavior and structural features of cobalt stearate (Chulvi et al., 1991).

Chemical Reactions and Properties

Cobalt stearate participates in various chemical reactions, often functioning as a catalyst. For example, it has been used in the synthesis of oxo-biodegradable polyethylene, indicating its role in initiating polymer degradation (Asriza & Arcana, 2015). Moreover, its interaction with other chemical species, such as in the hydrogenation of olefins, demonstrates its catalytic capabilities (Ungváry et al., 1967).

Physical Properties Analysis

The physical properties of cobalt stearate, such as its crystalline structure and magnetic properties, are significant. For instance, the crystal structure and magnetic behavior of cobalt complexes provide a basis for understanding the physical characteristics of cobalt stearate (Kumagai et al., 2002).

Chemical Properties Analysis

The chemical properties of cobalt stearate, including its reactivity and stability, are influenced by its molecular structure. Studies on similar cobalt compounds offer insights into the chemical behavior of cobalt stearate, such as its role in organic synthesis and catalysis (Gandeepan & Cheng, 2015).

科学研究应用

合成和催化应用

硬脂酸钴在合成形状可控的钴纳米颗粒中起着至关重要的作用,这些纳米颗粒在催化过程中表现出显著的性能,例如甘油氢解。这些纳米颗粒的独特宽高比可以调节,它们作为固体催化剂的面依赖性性能突出了硬脂酸钴在材料合成和催化应用中的重要性 (Liu 等人,2015)。

防腐性能

硬脂酸钴已成功用于在铝基材上制造超疏水薄膜,展示出优异的防腐性能。这些特性归因于蜂窝状微纳结构和硬脂酸钴的低表面能,使其成为保护金属免受腐蚀的宝贵资产 (Xiong 等人,2017)。

环境应用

在环境工程中,硬脂酸钴已被确定为一种有效的吸附剂,用于含钴废水的处理,展示了其在减轻污染方面的潜力。该应用在电镀行业尤为相关,在电镀行业中,硬脂酸钴可以沉淀钴 (2+) 离子,从而提供了一种有效处理含钴废水的方法 (Fux 和 Devyaterikova,2021)。

聚合物降解

硬脂酸钴是一种有效的促氧化剂,可以加速聚乙烯的降解,使其成为可氧生物降解塑料开发中的重要组成部分。已证明高密度聚乙烯 (HDPE) 中存在硬脂酸钴可在特定条件下引发降解过程,为环保材料的研究做出了贡献 (Asriza 和 Arcana,2015)。

橡胶工业应用

在橡胶工业中,硬脂酸钴用作粘合剂促进剂,尤其是在钢丝子午胎的制造中。它在促进橡胶化合物与镀黄铜钢帘线之间的粘合方面的功效已得到广泛认可,突出了其在增强轮胎耐用性和性能方面的重要性 (Sajith 等人,2005)。

安全和危害

Cobalt stearate may cause an allergic skin reaction and causes damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

属性

IUPAC Name |

cobalt;octadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOKGZOMGBWOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

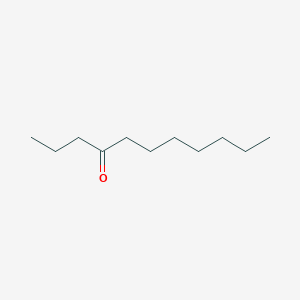

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72CoO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals |

Source

|

| Record name | Octadecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Cobalt stearate | |

CAS RN |

13586-84-0 |

Source

|

| Record name | Octadecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)

![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)